Batebulast

Description

Historical Context of Batebulast Discovery and Early Preclinical Investigation

Information regarding the precise historical context of this compound's discovery and detailed early preclinical investigations is not extensively available in the provided search results. However, the compound is listed in databases and patents, indicating its identification and some level of prior research or consideration within drug development pipelines nih.govgoogle.comnasa.govjustia.com. Preclinical investigation is a standard phase in drug development where potential drug candidates are evaluated in laboratory and animal studies before human trials, focusing on aspects like pharmacokinetics and initial safety signals c-path.orgnih.gov. While specific early data for this compound are not detailed, its presence in patent literature suggests it underwent some degree of preclinical assessment to explore its potential therapeutic utility google.comnasa.govjustia.com.

Classification and Therapeutic Research Area of this compound

This compound is classified based on its pharmacological activity, primarily as a modulator of histamine (B1213489) receptors.

This compound as a Histamine H1 Antagonist

This compound is identified as a histamine H1 antagonist nih.govuni.lupatsnap.com. Histamine H1 antagonists are a class of drugs that block the action of histamine at the histamine H1 receptor wikipedia.orgdrugbank.com. This blockade helps to alleviate allergic reactions mediated by histamine wikipedia.org. Histamine, acting on H1 receptors, is involved in various physiological responses, including pruritus, vasodilation, increased vascular permeability, and smooth muscle contraction in areas like the bronchi and capillaries wikipedia.orgdrugbank.com.

Positioning within Antiallergic and Antianaphylactic Compound Classes

Given its classification as a histamine H1 antagonist, this compound is positioned within the broader classes of antiallergic and potentially antianaphylactic compounds nih.govdnares.inebsco.comnih.govbmsscience.comspringernature.com. Antiallergic compounds aim to counteract the effects of allergic reactions, which are often mediated by the release of histamine and other inflammatory mediators nih.gov. While H1 antagonists are a first-line treatment for many histamine-mediated allergic conditions like allergic rhinitis and urticaria, severe allergic reactions such as anaphylaxis may require additional interventions like epinephrine (B1671497) wikipedia.org. Research in antiallergic and antianaphylactic areas explores various mechanisms to mitigate the effects of hypersensitivity reactions nih.gov. Some H1-receptor antagonists have also shown potential immunomodulating activities, which could be relevant in treating allergic diseases associated with immune imbalances nih.gov.

Overview of Research Trajectory and Significance of this compound in Drug Discovery

The specific research trajectory of this compound, including detailed phases of its investigation, is not comprehensively outlined in the provided information. However, its presence in various databases and patents suggests it has been part of drug discovery efforts nih.govgoogle.comnasa.govjustia.com. The significance of compounds like this compound in drug discovery lies in their potential to address unmet medical needs within therapeutic areas such as allergy and inflammation ebsco.combmsscience.combms.com. The drug discovery process is a complex and lengthy endeavor, involving multiple stages from initial research to potential clinical application c-path.orgnih.govbms.com. Identifying and investigating compounds with specific pharmacological activities, such as H1 antagonism, is a key part of this process wikipedia.orgdrugbank.com. The trajectory of a compound like this compound would typically involve preclinical studies, followed by clinical trials if warranted, to evaluate its safety and efficacy in humans c-path.orgnih.govbms.com. The ultimate significance of a compound in drug discovery is determined by its ability to demonstrate a favorable profile and progress through the development pipeline to potentially become a therapeutic agent c-path.orgbms.com.

While detailed research findings specifically for this compound beyond its classification are limited in the provided snippets, the study of H1 antagonists in general involves evaluating their binding affinity to the receptor and their effectiveness in blocking histamine-induced responses isciii.es. For example, studies on other H1 antagonists have involved evaluating their effects on smooth muscle contraction and their ability to modulate immune responses nih.govisciii.es.

Structure

2D Structure

3D Structure

Properties

CAS No. |

81907-78-0 |

|---|---|

Molecular Formula |

C19H29N3O2 |

Molecular Weight |

331.5 g/mol |

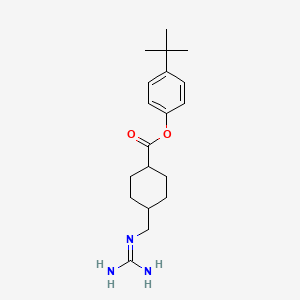

IUPAC Name |

(4-tert-butylphenyl) 4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxylate |

InChI |

InChI=1S/C19H29N3O2/c1-19(2,3)15-8-10-16(11-9-15)24-17(23)14-6-4-13(5-7-14)12-22-18(20)21/h8-11,13-14H,4-7,12H2,1-3H3,(H4,20,21,22) |

InChI Key |

HXLJIJAWKVNQNT-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)CN=C(N)N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)CN=C(N)N |

Synonyms |

GMCHA-OPhBu GMCHA-OPhBu(t) NCO 650 NCO 650, monohydrochloride, (trans)-isomer NCO-650 trans-4-guanidinomethylcyclohexanecarboxylic acid tert-butylphenyl este |

Origin of Product |

United States |

Molecular and Cellular Mechanism of Action of Batebulast

Pharmacological Target Identification and Characterization: Histamine (B1213489) H1 Receptor Antagonism

Batebulast is classified as a Histamine H1 Antagonist. nih.govwikipedia.org Histamine H1 receptors are G protein-coupled receptors that play a crucial role in mediating immediate hypersensitivity reactions. Activation of H1 receptors by histamine released from mast cells and basophils leads to various allergic symptoms, including bronchoconstriction, increased vascular permeability, and pruritus. By acting as an antagonist, this compound selectively binds to H1 receptors, thereby blocking the actions of endogenous histamine. nih.gov This antagonism is a key component of its antiallergic potential.

Downstream Signaling Pathway Modulation by this compound

Beyond its direct antagonism of the H1 receptor, this compound has been shown to modulate intracellular signaling pathways involved in allergic responses, particularly in mast cells.

Studies using rat peritoneal mast cells stimulated with antigens, anti-IgE, and concanavalin (B7782731) A (Con A) have demonstrated that this compound significantly inhibits both the initial and secondary increases in cyclic adenosine (B11128) monophosphate (cAMP) levels. cenmed.com cAMP is a crucial second messenger involved in various cellular processes, including the regulation of mast cell activation and mediator release. The observed inhibition of cAMP suggests that this compound interferes with signaling cascades initiated by mast cell activation, potentially contributing to the suppression of allergic responses.

Further research into the cellular effects of this compound has indicated its impact on phospholipid metabolism during histamine release. This compound strongly inhibited the incorporation of the 3H-methyl moiety into phospholipid by antigen, anti-IgE, and Con A during histamine release in cellular models. cenmed.com Phospholipid methylation is an enzymatic process that is implicated in membrane fluidity changes and signal transduction events necessary for the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators. The inhibition of this process by this compound suggests a mechanism by which it may stabilize mast cell membranes and prevent the release of pro-allergic substances.

Specificity and Selectivity Profiling of this compound

Understanding the specificity and selectivity of a pharmacological agent is crucial for evaluating its potential therapeutic profile and minimizing off-target effects.

Investigations into the pharmacological profile of this compound have included assessing its potential anticholinergic activity. Studies evaluating the effect of this compound on bronchoconstriction induced by acetylcholine (B1216132) found no effect. cenmed.com This suggests that this compound does not significantly interact with cholinergic receptors and is unlikely to exert anticholinergic effects. cenmed.com Anticholinergic effects, such as dry mouth, blurred vision, and urinary retention, are common side effects associated with some older antihistamines that also block muscarinic acetylcholine receptors. The absence of such effects for this compound indicates a potentially more favorable safety profile in this regard. ekb.egidrblab.net

Investigation of this compound Interactions with Other Molecular Targets (If Evident in Preclinical Research)

Preclinical research into the pharmacological profile of this compound (NCO-650) has primarily focused on its anti-allergic properties, including its effects on mediators like cAMP and phospholipid methylation in mast cells, and its impact on bronchoconstriction unh.edu. While a comprehensive screening against a broad panel of diverse molecular targets in preclinical studies is not extensively detailed in the readily available literature, one notable area of investigation has explored this compound's interaction with cell membranes, indicating a potential "off-target" or secondary pharmacological effect.

A study investigating the membrane stabilizing action of NCO-650 and its congeners examined their effects on rat erythrocytes, dipalmitoylphosphatidylcholine (DPPC) monolayers, and DPPC liposome (B1194612) bilayers nih.gov. These experiments aimed to determine the compound's affinity for cell membranes and its ability to influence membrane properties.

The findings demonstrated that this compound exhibited a significant ability to protect rat erythrocytes against hypotonic hemolysis, a phenomenon related to the stability of the erythrocyte membrane nih.gov. Furthermore, this compound was found to reduce the surface tension of DPPC monolayers and depress the phase-transition temperature of DPPC liposome bilayers nih.gov. These results collectively indicate that this compound possesses a significant affinity for cell membranes and exerts a stabilizing effect on them nih.gov. The study suggested that this membrane stabilizing action might be partly attributable to the compound's high lipid solubility nih.gov.

Comparatively, other anti-allergic compounds, such as disodium (B8443419) cromoglycate and tranilast, which also inhibit histamine release from mast cells, did not show similar cell membrane affinity or hemolysis protection in this study nih.gov. This suggests that the membrane stabilizing effect observed with this compound may be a distinct property not universally shared among anti-allergic agents acting via mast cell histamine release inhibition nih.gov.

Data from Membrane Interaction Study

| Experiment | Observation with this compound | Indication |

| Protection of rat erythrocytes against hypotonic hemolysis | Showed greatest protection compared to congeners and other antiallergics | Significant affinity to cell membranes, membrane stabilization |

| Reduction of surface tension of DPPC monolayer | Showed greatest reduction compared to congeners and other antiallergics | Significant affinity to cell membranes |

| Depression of phase-transition temperature of DPPC liposome bilayers | Showed greatest depression compared to congeners and other antiallergics | Significant ability to stabilize cell membranes |

Preclinical Research Models and Foundational Studies for Batebulast

In Vitro Studies on Batebulast Cellular Activity

In vitro research has been fundamental in characterizing the cellular and molecular activities of this compound, focusing on its role as a mast cell stabilizer and an inhibitor of inflammatory mediator release.

This compound is recognized for its ability to stabilize mast cells, thereby preventing the degranulation process that releases histamine (B1213489) and other potent inflammatory mediators. wikipedia.orgdrugs.com The primary mechanism underlying this stabilization is the blocking of calcium channels that are essential for mast cell degranulation. wikipedia.orgnih.gov Without the necessary influx of intracellular calcium, histamine-containing vesicles cannot fuse with the cell membrane to release their contents. wikipedia.org

Laboratory assays to determine this activity often employ mast cell models, such as the rat basophilic leukemia (RBL-2H3) cell line. nih.gov In these assays, cells are activated with an antigen or other stimuli, and the inhibitory effect of the compound on the release of preformed mediators, like β-hexosaminidase, is measured. nih.gov Studies on a series of this compound analogues demonstrated that even minor structural changes could significantly affect the inhibitory activity, indicating a specific interaction with cellular components. nih.gov These assays confirmed that this compound and its active analogues inhibit exocytosis triggered by various stimuli, suggesting an influence on multiple steps within the signal transduction pathway leading to degranulation. nih.gov

Specific cell-based assays have been conducted to quantify the modulatory effect of this compound on histamine release from key immune cells. Research has demonstrated that this compound exerts a direct inhibitory effect on the immunological release of mediators from human basophils and mast cells. nih.gov

In studies using purified human lung mast cells (HLMC) and human basophils, preincubation with this compound before challenging the cells with an antigen (like Der p I) or anti-IgE resulted in a concentration-dependent inhibition of histamine release. nih.gov The compound was also shown to inhibit the release of newly synthesized mediators, such as leukotriene C4 (LTC4). nih.gov These findings confirm that this compound's anti-inflammatory properties are, in part, due to its ability to suppress the release of both preformed and newly synthesized mediators from human mast cells and basophils. nih.gov

| Cell Type | Mediator | This compound Concentration Range (M) | Observed Inhibition (%) |

|---|---|---|---|

| Human Basophils | Histamine | 10⁻⁷ - 10⁻⁵ | 10 - 40% |

| Human Basophils | Leukotriene C4 (LTC4) | 10⁻⁷ - 10⁻⁵ | 10 - 40% |

| Human Lung Mast Cells (HLMC) | Histamine | 10⁻⁷ - 10⁻⁵ | 10 - 40% |

| Human Lung Mast Cells (HLMC) | Tryptase | 10⁻⁷ - 10⁻⁵ | 10 - 40% |

| Human Lung Mast Cells (HLMC) | Leukotriene C4 (LTC4) | 10⁻⁷ - 10⁻⁵ | 10 - 40% |

Research into the biochemical pathways affected by this compound has revealed that its primary influence is on the early steps of the signal transduction cascade that leads to mast cell degranulation. nih.gov The inhibitory action on mediator release is not related to its histamine H1 receptor antagonistic activity but rather to its direct interference with the activation process within the mast cell. nih.govnih.gov

Studies using the RBL-2H3 mast cell model have shown that this compound affects protein tyrosine phosphorylation patterns following the aggregation of high-affinity IgE receptors (FcεRI). nih.gov However, the most critical mechanism identified is the inhibition of calcium influx from the extracellular environment. nih.gov this compound specifically inhibits plasma membrane Ca2+ channels that are activated following the depletion of intracellular calcium stores—a process known as store-operated calcium entry. nih.gov It does not appear to affect the release of calcium from these internal stores. nih.gov This targeted disruption of calcium signaling is the principal cause of its inhibitory effect on mediator release. nih.gov

To better predict human responses and reduce reliance on animal testing, preclinical research is increasingly turning to complex in vitro models (CIVMs). nih.govemulatebio.com These advanced systems, which include organoids and "organs-on-a-chip," use human cells to create three-dimensional, multicellular environments that replicate the structure and function of human tissues and organs. nih.govemulatebio.com

For a compound like this compound, which targets airway responses, a relevant CIVM is the "human airway musculature on a chip." rsc.org This micro-engineered model simulates human bronchial smooth muscle tissue on a flexible film. rsc.org When exposed to a contractile agent, the muscle layer constricts and causes the film to bend, mimicking bronchoconstriction in vitro. rsc.org By treating the engineered tissue with inflammatory mediators like interleukin-13, the model can replicate the hypercontractility seen in asthma. rsc.org Such a platform allows for the evaluation of a drug's efficacy in reversing this hypercontraction, providing a human-relevant system for testing bronchodilator and anti-inflammatory effects before clinical trials. rsc.org

In Vivo Preclinical Models (Non-Human) for this compound Efficacy

In vivo models are essential for evaluating the physiological effects of a drug candidate in a whole, living organism.

A well-established non-immunological animal model for evaluating mast cell stabilizers utilizes Compound 48/80 to induce bronchoconstriction in dogs. nih.gov Compound 48/80 is a potent mast cell degranulating agent, causing a massive release of histamine and other mediators that lead to smooth muscle contraction in the airways. nih.govnih.gov

In this model, anesthetized dogs are administered Compound 48/80, typically via infusion into the bronchial artery, which produces a significant and measurable increase in airway resistance, analogous to an asthma-like bronchoconstriction. nih.gov Studies have confirmed that this response is primarily mediated by histamine acting on H1-receptors. nih.govnih.gov The model has been successfully used to evaluate the efficacy of known mast cell stabilizing drugs, such as disodium (B8443419) cromoglycate and tranilast, which significantly inhibit the Compound 48/80-induced bronchoconstriction. nih.gov This specific model is therefore highly relevant for assessing the in vivo efficacy of this compound, given its mechanism of action as a mast cell stabilizer that inhibits histamine release. nih.gov

Assessment of Anti-allergic and Immunosuppressive Activities in Relevant Animal Systems

Foundational preclinical research has established this compound (also known as NCO-650) as a compound with significant anti-allergic properties, primarily demonstrated through its action on mast cells. nih.govnih.gov Mast cells are critical players in the inflammatory cascade of allergic reactions, releasing mediators like histamine upon activation. frontiersin.orgnih.gov The ability of a compound to prevent this release is a key indicator of its potential as an anti-allergic therapeutic. scispace.com

Studies utilizing rat peritoneal mast cells have been instrumental in elucidating the mechanism of this compound. In these in vitro models, this compound demonstrated a potent ability to inhibit the release of histamine. nih.govnih.gov The compound's action is linked to its interference with crucial intracellular signaling pathways that follow allergen stimulation. Specifically, this compound was shown to inhibit both the initial and secondary increases in cyclic AMP (cAMP) that occur when mast cells are challenged with an antigen, anti-IgE, or Concanavalin (B7782731) A. nih.gov

Furthermore, this compound was found to strongly inhibit phospholipid methylation, another critical step in the signal transduction cascade leading to mast cell degranulation. nih.gov The inhibitory concentration (IC50) values for these effects were determined, quantifying the compound's potency in these specific mechanistic pathways. nih.govnih.gov While these findings robustly support this compound's role as a mast cell stabilizer, the available preclinical data from the conducted research did not extend to detailed investigations of its effects on eosinophil infiltration or broader immunosuppressive activities on other immune cells, such as T-lymphocytes. nih.govnih.gov

| System | Cell Type | Stimulant | Measured Effect | IC50 Value of this compound (NCO-650) | Source |

|---|---|---|---|---|---|

| In Vitro | Rat Peritoneal Mast Cell | Antigen | Inhibition of cAMP Increase | 3.8 µM | nih.gov |

| In Vitro | Rat Peritoneal Mast Cell | Anti-IgE | Inhibition of cAMP Increase | 3.4 µM | nih.gov |

| In Vitro | Rat Peritoneal Mast Cell | Concanavalin A | Inhibition of cAMP Increase | 2.8 µM | nih.gov |

| In Vitro | Rat Peritoneal Mast Cell | Antigen | Inhibition of Phospholipid Methylation | 1.5 µM | nih.gov |

| In Vitro | Rat Peritoneal Mast Cell | Anti-IgE | Inhibition of Phospholipid Methylation | 4.7 µM | nih.gov |

| In Vitro | Rat Peritoneal Mast Cell | Concanavalin A | Inhibition of Phospholipid Methylation | 1.1 µM | nih.gov |

Investigations into Organ-Specific Effects in Preclinical Animal Models at a Mechanistic Level

Investigations into the organ-specific effects of this compound (NCO-650) at a mechanistic level have been conducted in preclinical rat models, with a particular focus on the liver. nih.gov These studies aimed to understand the compound's impact on hepatic cellular structure and enzyme systems following oral administration.

A single administration of this compound was found to induce distinct morphological changes to the fine structure of the liver. nih.gov Observations included a disarrangement of the rough endoplasmic reticulum (rER), the detachment of ribosomes from the rER, and a proliferation of the smooth endoplasmic reticulum (sER). nih.gov Concurrently, the compound prompted an increase in the content of several drug-metabolizing enzymes, including aminopyrine (B3395922) demethylase, cytochrome b5, and cytochrome P-450. nih.gov

However, these enzymatic and morphological changes in the rat liver did not appear to be dose-dependent. Furthermore, the administration of this compound did not accelerate the metabolism of trimethadione. nih.gov This led researchers to suggest that the observed effects represent a direct action of the compound on the membranes of hepatocytes and their organelles, and that the induction of drug-metabolizing enzymes is likely a transitory response associated with these structural changes rather than a sustained enzyme induction. nih.gov Additional research in animal models has also explored the pharmacological effects of this compound on the respiratory tract, investigating its impact on bronchoconstriction. researchgate.net

| Organ | Animal Model | Observed Effect (Cellular/Structural) | Observed Effect (Enzymatic) | Source |

|---|---|---|---|---|

| Liver | Rat | Disarrangement of rough endoplasmic reticulum (rER), detachment of ribosomes, increase in smooth endoplasmic reticulum (sER). | Increased content of aminopyrine demethylase, cytochrome b5, and cytochrome P-450. | nih.gov |

Synthetic Chemistry and Structural Insights of Batebulast

Elucidation of Batebulast Chemical Structure and Stereochemistry

IUPAC Nomenclature and Key Structural Motifs

This compound is chemically designated by the IUPAC name 4-tert-butylphenyl trans-4-(guanidinomethyl)cyclohexane-1-carboxylate. nih.gov The molecule's architecture is built upon several key structural motifs that are critical to its function. These include:

A p-tert-butylphenyl group: This aromatic ring substituted with a bulky, lipophilic tert-butyl group often plays a role in binding to hydrophobic pockets within target proteins.

An ester linkage: This functional group connects the phenolic part of the molecule to the cyclohexyl ring.

A trans-1,4-disubstituted cyclohexane ring: This saturated carbocyclic ring acts as a rigid and non-planar spacer, holding the pharmacophoric elements at a specific distance and orientation relative to each other. The trans configuration is a crucial stereochemical feature.

A guanidinomethyl group: The terminal guanidine function is strongly basic and is typically protonated at physiological pH, forming a guanidinium cation. This positively charged group is pivotal for forming strong ionic interactions or hydrogen bonds with negatively charged amino acid residues (e.g., aspartate or glutamate) in an enzyme's active site.

These motifs collectively define the chemical properties and biological activity of this compound.

Structural Analysis of this compound and its Hydrochloride Form

The chemical structure of this compound is C₁₉H₂₉N₃O₂. The stereochemistry of the cyclohexane ring is a defining feature. The ester and the guanidinomethyl groups are positioned on opposite sides of the ring, corresponding to a trans-1,4 substitution pattern. This specific spatial arrangement is confirmed by its chemical nomenclature and SMILES notation, CC(C)(C)c1ccc(cc1)OC(=O)[C@H]2CCC@@HCNC(=N)N. nih.gov This defined stereochemistry ensures a fixed distance and orientation between the bulky phenyl group and the cationic guanidinium head, which is essential for precise interaction with its biological target.

This compound is often formulated as a hydrochloride salt (C₁₉H₂₉N₃O₂·HCl). nih.gov In this form, the highly basic guanidine group is protonated by hydrochloric acid to form a guanidinium chloride salt. This salt form generally enhances the compound's stability and aqueous solubility, which are favorable properties for a pharmaceutical agent. The positive charge becomes delocalized over the three nitrogen atoms of the guanidinium group through resonance, further stabilizing the cation.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₉N₃O₂·HCl |

| Molecular Weight | 367.91 g/mol nih.gov |

| Stereochemistry | trans-isomer nih.gov |

| Formal Charge | 0 (as HCl salt) |

Synthetic Pathways and Methodologies for this compound Production

Exploration of Novel Synthetic Routes and Process Improvements

While specific, proprietary industrial synthesis routes for this compound are not extensively detailed in public literature, a retrosynthetic analysis suggests a convergent approach centered on an esterification reaction. The primary fragments would be a protected derivative of trans-4-(guanidinomethyl)cyclohexanecarboxylic acid and 4-tert-butylphenol.

Process improvements and novel synthetic explorations would focus on optimizing this key coupling step and the introduction of the guanidine moiety. Potential areas for innovation include:

Advanced Coupling Reagents: Moving beyond standard carbodiimide activators (like DCC or EDC) to more efficient and less hazardous coupling reagents to form the ester bond, potentially minimizing side reactions and improving yields.

Enzymatic Synthesis: Employing lipases for the esterification step could offer a greener, more selective, and milder alternative to traditional chemical methods, operating under more environmentally benign conditions.

Flow Chemistry: Implementing the synthesis in a continuous flow reactor system could enhance safety, improve reaction control (temperature and time), and allow for easier scalability compared to batch processing.

Guanidinylation Strategy: Developing more efficient guanidinylating agents that are stable, high-yielding, and generate easily removable byproducts, thus simplifying the purification process.

Identification and Characterization of Synthetic Intermediates and Reaction Mechanisms

A plausible synthetic pathway for this compound involves several key intermediates and well-established reaction mechanisms.

Starting Material Protection: The synthesis would likely commence from a commercially available bifunctional starting material such as trans-4-(aminomethyl)cyclohexanecarboxylic acid. To prevent self-reaction, the amine functionality is first protected, for instance, as a tert-butoxycarbonyl (Boc) derivative. This reaction proceeds via nucleophilic attack of the amine onto the Boc-anhydride.

Esterification: The resulting N-Boc protected carboxylic acid (Intermediate 1) is then esterified with 4-tert-butylphenol. This can be achieved through several mechanisms, such as a Fischer esterification under acidic catalysis or, more commonly, by using a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP). The mechanism with DCC involves the activation of the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the phenol.

Deprotection: The N-Boc protected ester (Intermediate 2) is then deprotected under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal the primary amine. This mechanism involves the protonation of the carbamate and subsequent cleavage to release the free amine, carbon dioxide, and isobutylene.

Guanidinylation: The final key step is the conversion of the primary amine (Intermediate 3) into the guanidine group. This is typically accomplished by reacting the amine with a guanidinylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride. The reaction mechanism involves the nucleophilic attack of the primary amine onto the electrophilic carbon of the reagent, followed by the elimination of pyrazole to yield the final this compound molecule.

Table 2: Key Synthetic Intermediates in a Plausible this compound Synthesis

| Intermediate Number | Chemical Name | Role in Synthesis |

|---|---|---|

| 1 | trans-4-(((tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid | Precursor for esterification |

| 2 | 4-tert-butylphenyl trans-4-(((tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylate | Protected precursor to the final amine |

| 3 | 4-tert-butylphenyl trans-4-(aminomethyl)cyclohexanecarboxylate | Precursor for guanidinylation |

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the different parts of a molecule like this compound contribute to its biological activity, guiding the design of more potent and selective analogs. nih.gov While specific SAR studies on this compound are not widely published, a rational analysis can be inferred based on its known function as a protease inhibitor.

The Guanidinium Group: This is arguably the most critical pharmacophoric element. As a mimic of the protonated side chain of arginine, the guanidinium group is designed to fit into the S1 specificity pocket of trypsin-like serine proteases, forming a strong, charge-assisted hydrogen bond network with a key aspartic acid residue (Asp189 in trypsin) at the bottom of the pocket. Any modification that removes or significantly alters the basicity and hydrogen-bonding capacity of this group would likely lead to a dramatic loss of inhibitory activity.

The Cyclohexane Scaffold: The trans-cyclohexane ring serves as a rigid spacer, ensuring the correct orientation of the guanidinomethyl group relative to the p-tert-butylphenyl ester moiety. The rigidity of this scaffold is crucial for minimizing the entropic penalty upon binding to the enzyme's active site. SAR studies on analogs would likely show that the cis-isomer is significantly less active, as it would present the two key functional groups at a different angle and distance, disrupting the optimal binding interactions. The length of the linker could also be varied to probe the optimal distance for binding.

The p-tert-butylphenyl Ester Group: This large, hydrophobic group is believed to interact with a less specific, hydrophobic region on the surface of the target enzyme, outside the primary specificity pocket. The bulky tert-butyl substituent likely enhances these van der Waals interactions. SAR studies could involve modifying this part of the molecule to explore the effects of:

Substituent Position: Moving the tert-butyl group to the meta or ortho positions would likely decrease activity by altering the fit into the hydrophobic pocket.

Substituent Size and Lipophilicity: Replacing the tert-butyl group with other alkyl groups (e.g., isopropyl, cyclohexyl) or halogens could fine-tune the lipophilicity and steric bulk to optimize interactions and potentially improve pharmacokinetic properties.

Ester Moiety: Replacing the ester linkage with a more stable amide or ether linkage could be explored to increase the metabolic stability of the compound, although this would also alter the geometry and electronic properties of the molecule.

Identification of Key Pharmacophores for Histamine (B1213489) H1 Receptor Binding

The interaction of this compound with the histamine H1 receptor is dictated by specific molecular features, known as pharmacophores, which are crucial for its antagonist activity. While specific studies detailing the pharmacophoric model of this compound itself are not extensively available in public literature, the general pharmacophore model for H1 receptor antagonists provides a framework for understanding its binding.

Classical H1-antagonists typically possess a common structural motif: (Ar1)(Ar2)X-spacer-NR2, where Ar1 and Ar2 are aromatic or heteroaromatic rings, X is a connecting atom (N, C, or CO), and the spacer is usually a two- or three-atom chain. The terminal tertiary amine (NR2) is a key basic center that is protonated at physiological pH and forms an ionic interaction with a conserved aspartate residue in the H1 receptor.

For this compound, which has the chemical structure p-tert-Butylphenyl trans-4-(guanidinomethyl)cyclohexanecarboxylate, the key pharmacophoric elements can be inferred:

Aromatic Moiety: The p-tert-butylphenyl group likely serves as one of the key aromatic systems that engages in hydrophobic and van der Waals interactions within a lipophilic pocket of the H1 receptor.

Basic Center: The guanidinomethyl group provides the essential basic nitrogenous function. The guanidinium ion is a strong base and is protonated at physiological pH, enabling a strong ionic bond with the key aspartate residue in the receptor's binding site.

Cyclohexanecarboxylate Linker: The trans-4-(guanidinomethyl)cyclohexanecarboxylate core acts as a rigid spacer, appropriately positioning the aromatic ring and the basic center for optimal interaction with the receptor. The rigidity of the cyclohexane ring, particularly in its trans configuration, helps to lock the molecule in a conformation favorable for binding.

These features collectively contribute to the affinity and antagonist activity of this compound at the histamine H1 receptor.

Design and Synthesis of this compound Analogs for Modulated Activity or Selectivity

The development of analogs is a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. While specific research on the synthesis of a wide range of this compound analogs is not extensively documented in publicly accessible scientific literature, the general principles of analog design can be applied to its structure.

Table 1: Potential Modifications for this compound Analog Design

| Molecular Scaffold | Modification Strategy | Rationale |

| p-tert-Butylphenyl Ring | Substitution with different alkyl groups (e.g., isopropyl, cyclohexyl) | To probe the size and shape of the hydrophobic pocket. |

| Introduction of electron-donating or electron-withdrawing groups (e.g., methoxy, chloro) | To modulate electronic properties and potential for additional interactions. | |

| Replacement with other aromatic or heteroaromatic systems (e.g., naphthyl, pyridyl) | To explore alternative binding modes and improve selectivity. | |

| Cyclohexane Linker | Variation of stereochemistry (cis vs. trans) | To understand the impact of spatial arrangement on receptor fit. |

| Replacement with other cyclic or acyclic linkers | To alter rigidity and conformational flexibility. | |

| Guanidinomethyl Group | Replacement with other basic moieties (e.g., amino, amidino) | To investigate the influence of basicity and hydrogen bonding capacity on affinity. |

| Modification of the linker length between the cyclohexane and guanidino group | To optimize the distance to the key aspartate residue. |

The synthesis of such analogs would likely follow established organic chemistry methodologies. For instance, the ester linkage in this compound could be formed through standard esterification reactions between a suitably substituted phenol and the trans-4-(guanidinomethyl)cyclohexanecarboxylic acid. The synthesis of the carboxylic acid precursor itself would involve multi-step sequences to introduce the guanidinomethyl functionality onto a cyclohexane scaffold.

Computational Chemistry and Molecular Modeling in SAR Exploration

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for elucidating structure-activity relationships (SAR). In the context of this compound, these techniques can provide valuable insights into its binding mode and guide the design of more potent and selective analogs.

Molecular Docking: Docking simulations can be employed to predict the binding orientation of this compound within the histamine H1 receptor's binding site. By placing the this compound molecule into a three-dimensional model of the receptor, researchers can visualize the key interactions, such as the ionic bond between the protonated guanidinium group and the aspartate residue, and the hydrophobic interactions of the p-tert-butylphenyl ring.

Pharmacophore Modeling: Based on the structure of this compound and other known H1 antagonists, a 3D pharmacophore model can be generated. This model highlights the essential chemical features and their spatial arrangement required for binding. It can then be used as a virtual screening tool to identify other potential H1 antagonists from large chemical databases.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For a set of this compound analogs, QSAR models could be developed to correlate physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) with their H1 receptor binding affinities. Such models can then be used to predict the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates.

While specific computational studies on this compound are not readily found in the public domain, the application of these standard computational techniques would be a logical step in the rational design of novel H1 antagonists based on the this compound scaffold.

Batebulast in Advanced Drug Discovery Research Methodologies

Integration of Batebulast Research into Contemporary Drug Discovery Paradigms

Contemporary drug discovery paradigms involve a multi-disciplinary approach, integrating various fields such as medicinal chemistry, pharmacology, biology, and computational science to identify and develop new therapeutic agents mdpi.comarxiv.orgfrontiersin.orgnih.govmdpi.com. This process typically includes target identification and validation, high-throughput screening, hit identification, lead optimization, and extensive preclinical evaluation before progressing to clinical trials. The integration of research on a specific compound like this compound into these paradigms would involve evaluating its potential against identified biological targets, assessing its pharmacological profile, and optimizing its properties for desired therapeutic effects and favorable pharmacokinetics nih.govbioivt.comnih.govnih.gov. Advanced methodologies, including the use of artificial intelligence and machine learning, are increasingly being employed to accelerate various stages of drug discovery mdpi.comarxiv.orgadmescope.com.

Despite the general understanding of how compounds are integrated into modern drug discovery workflows, specific published research detailing the strategic integration of this compound research into contemporary drug discovery paradigms, including its progression through various stages of the pipeline or the application of advanced discovery techniques to this compound, was not identified in the conducted searches.

In Vitro Metabolic Profiling of this compound in Preclinical Settings

In vitro metabolic profiling is a crucial step in preclinical drug development, aimed at understanding how a compound is metabolized before it is tested in living organisms fda.govfrontiersin.orgalmacgroup.comnih.govnih.gov. These studies typically utilize various in vitro systems, such as liver microsomes, hepatocytes, and recombinant enzymes from different species, including non-human biological systems, to identify potential metabolic pathways and the enzymes involved fda.govfrontiersin.orgalmacgroup.comnih.govnih.govsps.nhs.uknih.gov. Metabolic stability, the rate at which a compound is metabolized, is a key parameter assessed, as rapid metabolism can affect a drug's exposure and efficacy sps.nhs.uk. Identifying metabolites formed during biotransformation is also essential for understanding a compound's fate in the body and assessing potential safety implications fda.govfrontiersin.orgsps.nhs.ukmdpi.com.

Specific published data detailing the in vitro metabolic profiling of this compound in preclinical settings, such as its stability in liver microsomes or hepatocytes, the identification of its metabolites, or the metabolic pathways it undergoes, were not found in the conducted literature searches.

Enzyme-Mediated Biotransformation Pathways and Interactions (e.g., Drug Metabolic Enzymes)

Enzyme-mediated biotransformation is primarily carried out by drug-metabolizing enzymes, notably the cytochrome P450 (CYP) enzymes, flavin-containing monooxygenases (FMOs), and enzymes involved in phase II conjugation reactions like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) nih.govalmacgroup.comsps.nhs.ukmdpi.complos.orgnih.govjustia.com. These enzymes catalyze reactions that convert lipophilic compounds into more polar, excretable metabolites plos.orgjustia.comnih.gov. Interactions with these enzymes, either as substrates, inhibitors, or inducers, can significantly affect the metabolism and pharmacokinetics of a compound and co-administered drugs nih.govgoogle.commdpi.comnih.govsps.nhs.ukplos.orgjustia.com. In vitro studies using recombinant enzymes or enzyme-containing fractions are commonly used to identify which specific enzymes are involved in a compound's metabolism and to assess its potential for enzyme-mediated drug interactions frontiersin.orgalmacgroup.comnih.govsps.nhs.uk.

Specific published research detailing the enzyme-mediated biotransformation pathways of this compound or its interactions with drug metabolic enzymes such as CYPs or UGTs was not identified in the conducted searches.

Metabolite Identification in Non-Human Biological Systems

Identifying metabolites in non-human biological systems, such as liver microsomes, hepatocytes, or in vivo animal models, is a standard practice in preclinical drug development fda.govfrontiersin.orgnih.govsps.nhs.uknih.govmdpi.comarchive.orgarchive.org. These studies help to understand the metabolic fate of a compound across different species, which is important for selecting appropriate animal models for toxicity studies and for predicting potential human metabolites fda.govnih.govsps.nhs.ukmdpi.com. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are widely used for the separation and identification of metabolites fda.gov. Comparing the metabolic profiles in non-human systems to those observed in human in vitro systems or clinical samples helps to assess the relevance of the animal models fda.govnih.govmdpi.com.

Specific published studies reporting on the identification of metabolites of this compound in non-human biological systems were not found in the conducted literature searches.

Novel Research Directions and Potential Preclinical Applications Beyond Initial Scope

Drug discovery research often explores novel applications and mechanisms of action for compounds beyond their initial intended use. This can involve investigating their ability to modulate specific biochemical pathways or evaluating their efficacy and potential interactions in combination with other therapeutic agents in preclinical models nih.govarchive.org.

Specific published research exploring novel research directions or potential preclinical applications for this compound beyond any initial scope, such as new therapeutic areas or unique mechanisms, was not identified in the conducted searches.

This compound as a Modulator of Specific Biochemical Pathways (Conceptual)

The modulation of specific biochemical pathways is a fundamental mechanism by which many drugs exert their therapeutic effects nih.govnih.gov. Understanding how a compound interacts with and modulates these pathways is crucial for elucidating its mechanism of action and identifying potential new applications nih.gov. Research in this area can involve in vitro studies using cell lines or enzyme assays, as well as in vivo studies in animal models, to assess the compound's impact on relevant signaling cascades, metabolic processes, or other biochemical networks nih.gov. The concept of biochemical modulation has historical roots in combination therapies aimed at enhancing efficacy or reducing toxicity nih.gov.

While the concept of modulating biochemical pathways is central to pharmacology, specific published research investigating this compound's potential as a modulator of any specific biochemical pathways was not identified in the conducted searches. One patent mentions "modulation of host cell metabolic pathways" in a general context related to fatty acid conjugates that could include this compound, but this does not constitute specific research on this compound's direct modulation capabilities google.com.

Investigation of this compound in Combination with Other Preclinical Agents

Preclinical investigation of compounds in combination with other agents is a common strategy in drug development, particularly in areas like oncology and infectious diseases, to identify synergistic effects, overcome resistance, or improve efficacy archive.org. These studies are typically conducted in relevant in vitro or in vivo preclinical models to evaluate the combined effects of the agents compared to monotherapy archive.org. The rationale for such combinations is often based on the agents' mechanisms of action and their potential to target different pathways or aspects of a disease.

Specific published research detailing the investigation of this compound in combination with other preclinical agents was not identified in the conducted searches.

Analytical Methodologies for this compound Research and Characterization

Analytical methodologies are crucial in drug discovery research for the identification, quantification, and characterization of chemical compounds like this compound. These methods ensure the purity, identity, and concentration of the compound in various matrices, which is essential for reliable research findings. Techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods are commonly employed for these purposes. mtoz-biolabs.comunizar-csic.es

Development and Validation of Assays for Quantification in Non-Human Biological Matrices

The development and validation of analytical assays for quantifying this compound in non-human biological matrices are vital for preclinical research. These matrices can include plasma, serum, urine, or tissue samples from animal models used in drug discovery. The validation process ensures that the method is accurate, precise, sensitive, and selective for the analyte in the specific matrix.

While specific details on this compound quantification in non-human matrices were not extensively found in the search results, the general principles and techniques for such assays can be inferred from similar studies on other compounds. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique commonly used for the quantification of drugs and metabolites in biological samples. nih.govmdpi.comjapsonline.com The development of such a method typically involves optimizing chromatographic separation parameters (e.g., column type, mobile phase) and mass spectrometric detection parameters (e.g., ionization mode, transitions). Validation involves assessing parameters such as linearity, lower limit of quantification (LLOQ), precision, accuracy, matrix effects, and stability. nih.govmdpi.comeuropa.eunih.gov

Sample preparation is a critical step in quantifying analytes in biological matrices to remove interfering substances. Techniques like solid-phase extraction (SPE) are frequently used for this purpose to clean up samples and concentrate the analyte before LC-MS/MS analysis. nih.govmdpi.com

Advanced Purity and Characterization Techniques for Research-Grade this compound

Ensuring the purity and complete characterization of research-grade this compound is fundamental for obtaining reliable and reproducible research results. Advanced analytical techniques are employed to determine the chemical identity, purity level, and structural integrity of the compound.

High-Performance Liquid Chromatography (HPLC), particularly with various detection modes such as UV-Vis or Mass Spectrometry, is a primary technique for assessing chemical purity. mtoz-biolabs.commedicinescience.org HPLC separates compounds based on their physicochemical properties, allowing for the detection and quantification of impurities. The purity of the stationary phase silica (B1680970) in HPLC columns is important for separation performance, especially at low concentrations of ion-pairing reagents. hplc.eu

Spectroscopic techniques provide valuable information about the structure and functional groups of this compound. Infrared (IR) spectroscopy can provide a spectral fingerprint characteristic of the compound's chemical bonds. unizar-csic.esvnu.edu.vngoogle.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for elucidating the structure of organic molecules. epo.orggoogleapis.com Elemental analysis can confirm the elemental composition of the purified product. vnu.edu.vngoogle.com

Other characterization techniques mentioned in the context of materials that could potentially be relevant for solid forms of this compound or its formulations include thermal analysis (e.g., Differential Scanning Calorimetry - DSC), X-ray diffraction (XRD), and scanning electron microscopy (SEM). epo.org These techniques can provide information about the physical form, crystallinity, and morphology of the material. Particle size measurement techniques like photon correlation spectroscopy (PCS) or laser diffraction could also be relevant depending on the physical form of the research material. epo.orggoogle.com

Determining chiral purity is also important for compounds that have chiral centers, as different enantiomers can have different biological activities. HPLC is the primary technique for determining chiral purity, often using specialized chiral columns. skpharmteco.com

The validation of these purity and characterization methods is essential to demonstrate their suitability for their intended purpose, ensuring the quality of the research-grade material. europa.eu

Q & A

Q. What experimental methodologies are recommended for validating Batebulast’s proposed mechanism of action in preclinical models?

To investigate this compound’s mechanism, design experiments that isolate its interactions with molecular targets (e.g., receptor binding assays, gene knockout models). Use dose-response studies to establish potency and specificity. Include control groups to account for off-target effects and validate results via orthogonal methods like Western blotting or mass spectrometry. Ensure protocols adhere to reproducibility standards by detailing equipment calibration, sample preparation, and statistical power calculations .

Q. How can researchers ensure reliable pharmacokinetic profiling of this compound in vivo?

Employ high-performance liquid chromatography (HPLC) or LC-MS/MS for precise measurement of plasma concentrations. Standardize animal models (e.g., rodent strain, age, diet) to minimize variability. Use nonlinear mixed-effects modeling (NONMEM) to analyze absorption/distribution parameters. Cross-validate findings with in vitro hepatocyte assays to predict metabolic stability .

Q. What statistical approaches are appropriate for analyzing dose-dependent efficacy in this compound studies?

Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For non-linear relationships, use sigmoidal dose-response curves (Hill equation) to calculate EC50 values. Report confidence intervals and effect sizes to contextualize clinical relevance. Pre-register analysis plans to mitigate bias .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

First, assess methodological disparities: in vitro conditions (e.g., cell line immortalization, serum concentration) may not mimic in vivo microenvironments. Conduct follow-up studies using 3D cell cultures or organoids to bridge the gap. Perform transcriptomic profiling (RNA-seq) to identify compensatory pathways activated in vivo. Meta-analyze existing datasets to isolate confounding variables .

Q. What strategies optimize this compound’s formulation for enhanced blood-brain barrier (BBB) penetration?

Screen prodrug derivatives or nano-carriers (e.g., liposomes) via molecular dynamics simulations. Validate BBB permeability using in situ brain perfusion models or microfluidic assays. Monitor free vs. protein-bound fractions in cerebrospinal fluid (CSF) via ultrafiltration. Collaborate with computational chemists to refine structure-activity relationships (SAR) .

Q. How can interdisciplinary approaches address this compound’s off-target toxicity in long-term studies?

Integrate toxicogenomics (e.g., TEMRA analysis) to map organ-specific gene expression changes. Use CRISPR-Cas9 screens to identify genetic modifiers of toxicity. Pair longitudinal histopathology with machine learning (e.g., convolutional neural networks) to quantify tissue damage. Share raw data via FAIR-compliant repositories to enable cross-study validation .

Methodological Frameworks

Critical Considerations

- Feasibility : Align experimental scope with resource availability (e.g., high-throughput screening vs. low-N exploratory studies) .

- Originality : Identify gaps via systematic reviews (PRISMA guidelines) before proposing novel hypotheses .

- Ethics : Document informed consent processes for human-derived samples; adhere to animal welfare standards (e.g., NIH Guide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.